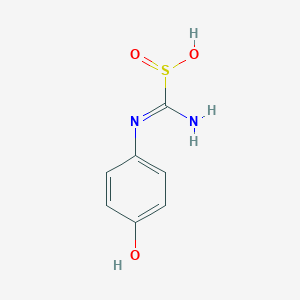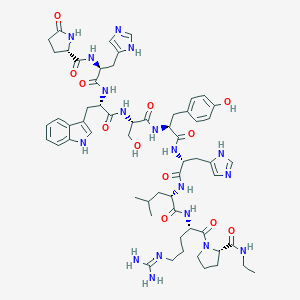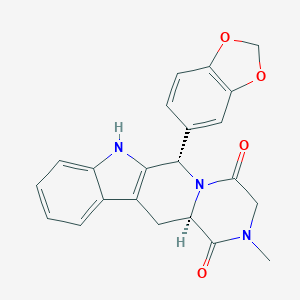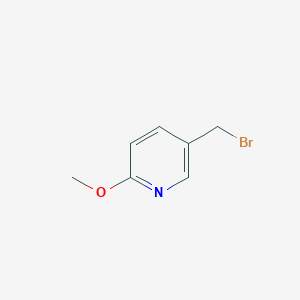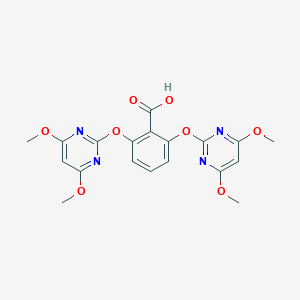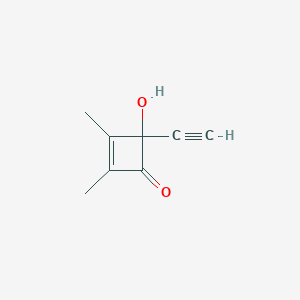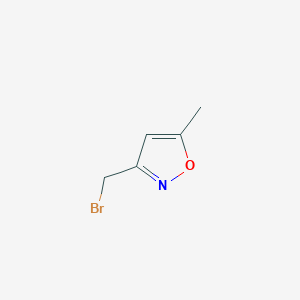
Tryptamine-d4 Hydrochloride
Vue d'ensemble
Description
Tryptamine-d4 (chlorhydrate) est une version deutériée du chlorhydrate de tryptamine. La tryptamine elle-même est un alcaloïde monoamine structurellement similaire aux autres amines traces et on pense qu'elle fonctionne comme un neuromodulateur ou un neurotransmetteur . Le marquage au deutérium dans la Tryptamine-d4 (chlorhydrate) la rend particulièrement utile dans la recherche scientifique, en particulier dans les études impliquant la spectrométrie de masse et la pharmacocinétique .
Mécanisme D'action
Target of Action
Tryptamine-d4 Hydrochloride, a deuterium-labeled form of Tryptamine Hydrochloride, is a monoamine alkaloid . It is believed to play a role as a neuromodulator or neurotransmitter . The primary targets of Tryptamine are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain .
Mode of Action
This compound interacts with its targets, the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . .
Biochemical Pathways
One pathway leading to the bioactive auxin, indole-3-acetic acid (IAA), is known as the tryptamine pathway . This pathway is suggested to proceed in the sequence: tryptophan (Trp), tryptamine, N-hydroxytryptamine, indole-3-acetaldoxime, indole-3-acetaldehyde (IAAld), IAA .
Result of Action
The effects of this compound are mediated by the 5-HT 2A receptor . It may also be modulated by interactions with other 5-HT receptors, monoamine transporters, and trace amine-associated receptors
Analyse Biochimique
Biochemical Properties
Tryptamine-d4 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is structurally characterized by an indole ring substituted at the 3-position by an ethanamine . It is believed to play a role as a neuromodulator or neurotransmitter, similar to other trace amines .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent the growth of most cyanobacteria and eukaryotic microalgae at similar concentrations . It also induces an increase in H2O2 production in both cultures . Furthermore, it has been shown to modulate host homeostasis by interacting with 5-HT4R receptors on colonocytes, leading to increased gastrointestinal motility, fluid secretion, and mucus release .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to be a 5-HT2A receptor agonist , which means it binds to this receptor and activates it. This binding interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, the onset of effects occurs at 1 min, with a limited duration of action of only 40 min
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a “threshold” dose of 1–4 mg, a “normal” dose 5–8 mg and a “strong” dose 9–10 mg have been reported
Metabolic Pathways
This compound is involved in several metabolic pathways. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . Tryptamine formation is essential for the formation of DMT and given its own rapid metabolism by monoamine oxidase (MAO) as well .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Researchers utilize this compound in kinetic studies to trace the absorption, distribution, metabolism, and excretion of tryptamine
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de Tryptamine-d4 (chlorhydrate) implique généralement la décarboxylation du tryptophane marqué au deutérium. Ce processus peut être catalysé par la décarboxylase aromatique L-aminoacide dans un milieu deutéré . Les conditions réactionnelles comprennent souvent l'utilisation de solvants à point d'ébullition élevé et de catalyseurs appropriés pour assurer un rendement et une pureté élevés .
Méthodes de production industrielle : La production industrielle de Tryptamine-d4 (chlorhydrate) suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haut rendement et des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Tryptamine-d4 (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former de l'indole-3-acétaldéhyde.
Réduction : Elle peut être réduite pour former des dérivés de la tryptamine.
Substitution : Elle peut subir des réactions de substitution pour former diverses tryptamines substituées.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium sont souvent utilisés.
Substitution : Les réactions de substitution impliquent généralement des agents halogénants et d'autres électrophiles.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'indole et des tryptamines substituées, qui possèdent des activités biologiques et pharmacologiques importantes .
Applications De Recherche Scientifique
Tryptamine-d4 (chlorhydrate) a une large gamme d'applications dans la recherche scientifique :
Biologie : Elle est utilisée pour étudier les voies métaboliques de la tryptamine dans les systèmes biologiques.
5. Mécanisme d'action
Tryptamine-d4 (chlorhydrate) exerce ses effets en interagissant avec les récepteurs associés aux amines traces et les récepteurs de la sérotonine dans le cerveau. Elle module l'activité des systèmes dopaminergique, sérotoninergique et glutamatergique, influençant ainsi l'humeur, la cognition et la perception . Le marquage au deutérium ne modifie pas de manière significative son mécanisme d'action, mais améliore sa stabilité et permet un suivi précis dans les études métaboliques .
Composés similaires :
Tryptamine : La forme non deutériée, qui est également un neuromodulateur et un neurotransmetteur.
5-Méthoxy-N,N-diméthyltryptamine (5-MeO-DMT) : Un composé psychédélique puissant présentant des caractéristiques structurelles similaires.
N,N-Diméthyltryptamine (DMT) : Un autre composé psychédélique connu pour ses effets psychoactifs intenses.
Unicité : Tryptamine-d4 (chlorhydrate) est unique en raison de son marquage au deutérium, ce qui la rend particulièrement utile dans les applications de recherche impliquant la spectrométrie de masse et la pharmacocinétique. Ce marquage permet une quantification et un suivi plus précis des voies métaboliques par rapport à ses homologues non deutériés .
Comparaison Avec Des Composés Similaires
Tryptamine: The non-deuterated form, which is also a neuromodulator and neurotransmitter.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent psychedelic compound with similar structural features.
N,N-Dimethyltryptamine (DMT): Another psychedelic compound known for its intense psychoactive effects.
Uniqueness: Tryptamine-d4 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and pharmacokinetics. This labeling allows for more accurate quantification and tracking of metabolic pathways compared to its non-deuterated counterparts .
Propriétés
IUPAC Name |
1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2,6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFBGNBTTMPNIG-NXMSQKFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481881 | |
| Record name | Tryptamine-d4 Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340257-60-5 | |
| Record name | Tryptamine-d4 Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


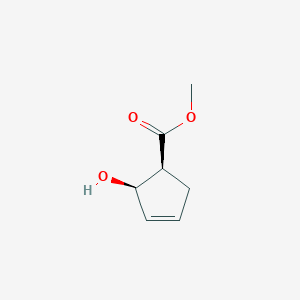
![Benzo[ghi]perylene-d12](/img/structure/B138407.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-[(2-ethylhexyl)oxy]-](/img/structure/B138411.png)
